3-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a bromine atom attached to the benzene ring and a thiophene ring attached via an ethyl chain to the amide nitrogen. The presence of both bromine and thiophene groups in its structure makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromobenzamide.
Formation of Thiophene Derivative: The thiophene derivative is prepared by reacting thiophene with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reaction: The final step involves coupling the 3-bromobenzamide with the thiophene derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LAH, borane), solvents (e.g., THF, ether).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
3-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine and thiophene groups can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]benzamide
- 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- 3-bromo-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
Uniqueness
3-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both bromine and thiophene groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSFXIFYNSWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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